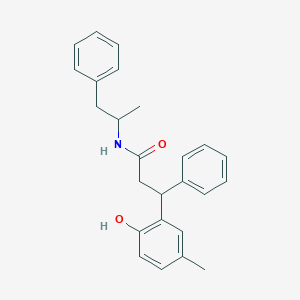

![molecular formula C24H29ClN2O5S B4007842 ethyl 1-{N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4007842.png)

ethyl 1-{N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to ethyl 1-{N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate often involves multi-step reactions starting from simple piperidine derivatives. For instance, the synthesis of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives, which share structural similarities, starts from ethyl piperidine-4-carboxylate. These compounds are synthesized through reactions involving sulfonyl chlorides, indicating a method that might be applicable for synthesizing the target compound by modifying the sulfonyl and benzyl components appropriately (Khalid, Rehman, & Abbasi, 2014).

Molecular Structure Analysis

The molecular structure of similar compounds shows a significant reliance on NMR and mass spectrometry for characterization. The structure of these compounds, characterized by their sulfonyl and piperidine components, helps in understanding the molecular framework of ethyl 1-{N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate. Structural analysis through these techniques can provide insights into the electron distribution and molecular conformation essential for potential biological activity (Rehman et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of compounds containing piperidine and sulfonyl groups involves various types of reactions, including sulfonyl transfer reactions and conjugate additions. These reactions demonstrate the compound's ability to participate in synthetic pathways leading to diverse molecular architectures. For example, ethyl glyoxylate N-tosylhydrazone serves as a sulfonyl-transfer reagent in base-catalyzed sulfa-Michael reactions, highlighting a potential reaction pathway for modifying the target compound (Fernández et al., 2014).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of ethyl 1-{N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate under different conditions. For instance, the synthesis and characterization of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate provide insights into the crystalline structure and physical behavior of structurally related compounds, which can be extrapolated to understand the physical properties of the target compound (Kumar et al., 2016).

Aplicaciones Científicas De Investigación

Anticancer Applications

A study by Rehman et al. (2018) explored the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. The study found that certain compounds exhibited strong anticancer activity, suggesting the potential of these derivatives in cancer therapy (Rehman et al., 2018).

Antibacterial Applications

Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. The study identified compounds with moderate antibacterial activity, indicating the utility of these derivatives in developing new antibacterial agents (Iqbal et al., 2017).

Enzyme Inhibition for Diabetes Treatment

Munir et al. (2017) investigated hydrazone derivatives of ethyl isonipecotate for their antibacterial and α-glucosidase inhibitory activities, suggesting their potential in treating type-2 diabetes and demonstrating significant antibacterial activity against tested strains (Munir et al., 2017).

Antioxidant and Anticholinesterase Activity

Karaman et al. (2016) explored the synthesis of sulfonyl hydrazone having piperidine derivatives for antioxidant capacity and anticholinesterase activity. Certain compounds showed promising results, suggesting their application in treating oxidative stress-related diseases and cholinesterase-related disorders (Karaman et al., 2016).

Synthesis of Spiro Pyrazolethieno Pyridazine Derivatives

Faty et al. (2010) reported on the synthesis of spiro pyrazolethieno pyrimidinethieno and benzodiazepinethieno pyridazine derivatives with biological activities, indicating the versatility of related compounds in synthesizing diverse bioactive molecules (Faty et al., 2010).

Propiedades

IUPAC Name |

ethyl 1-[2-[(4-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29ClN2O5S/c1-3-32-24(29)20-12-14-26(15-13-20)23(28)17-27(16-19-6-8-21(25)9-7-19)33(30,31)22-10-4-18(2)5-11-22/h4-11,20H,3,12-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKATNZEJZTSBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-{N-(4-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4007761.png)

![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4007768.png)

![N-benzyl-2-nitro-5-[4-(phenoxyacetyl)-1-piperazinyl]aniline](/img/structure/B4007777.png)

![3-benzyl-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4007778.png)

![1-(benzylsulfonyl)-4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]piperazine](/img/structure/B4007791.png)

![N-(2-methoxyphenyl)-N-[(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B4007798.png)

![6-methyl-2-(tetrahydro-2-furanylmethyl)-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione](/img/structure/B4007823.png)

![4-[4-(4-methylphenoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4007830.png)

![1-[(2-isobutyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B4007836.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4007838.png)

![2-{[(2S*,6S*)-2,6-diallyl-4-methyl-3,6-dihydropyridin-1(2H)-yl]methyl}nicotinic acid](/img/structure/B4007848.png)